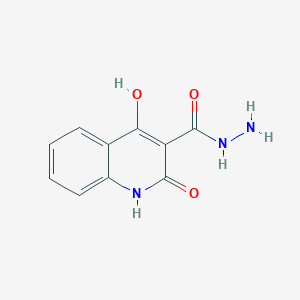

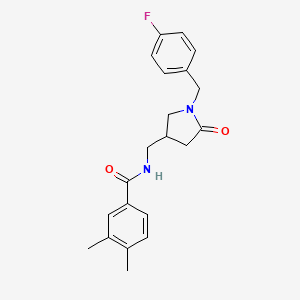

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide” is a compound that has been studied for its potential biological activities . It’s a heterocyclic enol containing a Michael acceptor .

Synthesis Analysis

This compound has been synthesized through a Smiles rearrangement in an Ugi-type multicomponent condensation . The process involves the use of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides . A novel method has also been developed for the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters using monoethyl malonate as an acylating agent .Molecular Structure Analysis

The molecular structure of this compound has been deduced by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

The compound has been found to participate in an Ugi-type multicomponent condensation through a Smiles rearrangement . It has also been used in the synthesis of a wide range of biologically active substances .Applications De Recherche Scientifique

Cholinesterase Inhibition and Calcium Channel Antagonism

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has been evaluated for its potential as a cholinesterase inhibitor and calcium channel antagonist. Research conducted by Tomassoli et al. (2011) involved the synthesis, biological assessment, and molecular modeling of new derivatives, including 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. The compound showed selective inhibition properties for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its utility in neurological research and potential therapeutic applications (Tomassoli et al., 2011).

Ion Recognition and Sensing

Another application of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is in the field of ion recognition. Chawla and Gupta (2015) designed a molecular receptor using the compound for multi-ion recognition. Their study demonstrated that the receptor exhibits a distinct color change upon interaction with specific ions, indicating its potential in developing new sensing materials for ions like fluoride, copper, and nickel (Chawla & Gupta, 2015).

Docking Studies and Antimicrobial Activity

In the realm of molecular modeling and antimicrobial research, Ali et al. (2019) investigated novel complexes derived from quinoline derivatives, including 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. Their docking studies with HepG2 protein, a liver carcinoma cell, indicated promising inhibition at the in Silico level. Additionally, the compounds displayed antimicrobial activity against various microorganisms, suggesting their potential in antimicrobial drug development (Ali et al., 2019).

Synthesis and Biological Properties

Ukrainets et al. (2007, 2009, 2011, 2012, 2013, 2014) conducted several studies focusing on the synthesis, chemical, and biological properties of various 4-hydroxy-2-quinolone derivatives, including 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide. These studies explored different synthetic methods and analyzed the compounds' potential in various biological applications, such as their antitubercular, analgesic, and anti-inflammatory properties. The research provides valuable insights into the versatility of these compounds in medicinal chemistry (Ukrainets et al., 2007, 2009, 2011, 2012, 2013, 2014).

Anti-HIV-1 and Antibacterial Activities

Abdollahi et al. (2022) investigated derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide for their potential as anti-HIV-1 and antibacterial agents. Their study revealed moderate antibacterial activity and provided a foundation for further structural modifications to improve the compounds' efficacies (Abdollahi et al., 2022).

Mécanisme D'action

Propriétés

IUPAC Name |

4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4H,11H2,(H,13,16)(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVZVVDVXKUTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742884.png)

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)

![N-(2,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2742892.png)

![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2742901.png)

![3,4,5,6-tetrachloro-N-({4-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2742902.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)